Cipralisant
CAS No.: 213027-19-1
Cat. No.: VC0529550
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 213027-19-1 |
---|---|
Molecular Formula | C14H20N2 |
Molecular Weight | 216.32 g/mol |
IUPAC Name | 5-[(1R,2R)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole |
Standard InChI | InChI=1S/C14H20N2/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13/h9-12H,5,7-8H2,1-3H3,(H,15,16)/t11-,12-/m1/s1 |
Standard InChI Key | CVKJAXCQPFOAIN-VXGBXAGGSA-N |
Isomeric SMILES | CC(C)(C)CCC#C[C@@H]1C[C@H]1C2=CN=CN2 |
SMILES | CC(C)(C)CCC#CC1CC1C2=CN=CN2 |
Canonical SMILES | CC(C)(C)CCC#CC1CC1C2=CN=CN2 |
Appearance | Solid powder |
Introduction
Chemical and Structural Characteristics
Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C14H20N2 |
Average Mass | 216.328 g/mol |
Monoisotopic Mass | 216.162649 Da |
LogP (Predicted) | 3.2 ± 0.5 |
Hydrogen Bond Donors | 1 (imidazole NH) |
Hydrogen Bond Acceptors | 2 (imidazole N atoms) |
Rotatable Bonds | 4 |
These properties suggest moderate lipophilicity, enabling blood-brain barrier penetration—a critical feature for central nervous system (CNS) targets . The imidazole ring's pKa (~6.5) allows partial protonation at physiological pH, facilitating interactions with the receptor's histamine-binding site .
Pharmacological Profile
H3 Receptor Interactions
Cipralisant exhibits a dual pharmacological profile at H3 receptors, displaying:
This functional selectivity arises from differential coupling to G protein subtypes. In guanosine 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding assays, cipralisant acts as a partial agonist (60% efficacy relative to (R)-α-methylhistamine), while in cAMP accumulation assays, it demonstrates full agonism . The divergence stems from preferential coupling to Gαi/o proteins in cAMP pathways versus weak interaction with Gαq/11 in calcium mobilization assays .
Signaling Pathway Modulation
Pathway | Effect | Efficacy (%) |
---|---|---|
cAMP inhibition | Full agonist | 100 |
[35S]GTPγS binding | Partial agonist | 60 |
Calcium mobilization | Weak partial agonist | <20 |
These pathway-specific effects enable cipralisant to modulate neurotransmitter release differentially. In rat cortical synaptosomes, cipralisant (100 nM) increases acetylcholine release by 180% through H3 autoreceptor blockade, while simultaneously enhancing histamine release via heteroreceptor antagonism .
Therapeutic Applications
Attention-Deficit Hyperactivity Disorder
Preclinical studies in SHR (spontaneously hypertensive rats)—a validated ADHD model—demonstrate cipralisant's efficacy. At 1 mg/kg orally, it reduces hyperactivity by 40% in the open-field test and improves sustained attention in the 5-choice serial reaction time task (5-CSRTT) . These effects correlate with increased prefrontal cortical dopamine and norepinephrine levels, measured via microdialysis .
Cognitive Enhancement
In aged rodents, chronic cipralisant administration (0.3 mg/kg/day for 14 days) improves spatial memory retention in the Morris water maze, reducing escape latency by 35% compared to controls . The mechanism involves enhanced hippocampal long-term potentiation (LTP), with a 50% increase in field excitatory postsynaptic potential (fEPSP) slope observed in CA1 synapses .
Clinical Development
Phase I trials of cipralisant maleate (doses 2.5–20 mg) demonstrated favorable pharmacokinetics:
Parameter | Value |
---|---|
Tmax | 1.2 ± 0.3 h |
Cmax (20 mg dose) | 45 ± 8 ng/mL |
AUC0-∞ (20 mg dose) | 320 ± 50 ng·h/mL |
Half-life | 6.8 ± 1.2 h |
Protein binding | 92% ± 3% |
Future Perspectives
Recent advances in biased agonism theory renew interest in cipralisant. Structural modifications to enhance Gαi/o coupling while minimizing β-arrestin recruitment could improve therapeutic specificity. Computational models predict that substituting the cyclopropane's methyl groups with fluorine atoms may increase receptor residence time by 3-fold, potentially enhancing in vivo efficacy .
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